molecular formula C26H30FN3O2 B2443841 1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 939240-69-4

1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one

Cat. No. B2443841
CAS RN: 939240-69-4
M. Wt: 435.543
InChI Key: AFTKRMJXCYOAMI-UHFFFAOYSA-N
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Description

1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C26H30FN3O2 and its molecular weight is 435.543. The purity is usually 95%.
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Scientific Research Applications

PET Tracers and Serotonin Receptors

A significant area of research involves the development of PET (Positron Emission Tomography) tracers for the serotonin 5-HT(1A) receptors. Compounds analogous to the given chemical structure have been identified as promising candidates for in vivo quantification of 5-HT1A receptors, crucial for diagnosing and understanding neuropsychiatric disorders. Specifically, cyclohexanecarboxamide derivatives have demonstrated reversible, selective, and high-affinity antagonistic properties towards 5-HT1A receptors, with potential for improved imaging of serotonergic neurotransmission in neuropsychiatric conditions (García et al., 2014).

Antagonistic Activity on Serotonin Receptors

Research into bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, with structural similarities to the specified compound, has revealed potent antagonist activity on 5-HT2 serotonin receptors. Such compounds, especially those with a 4-[bis(4-fluorophenyl)methylene]piperidine group, have been found to surpass the activity of known antagonists like ritanserin, suggesting their utility in developing new treatments for conditions influenced by serotonin receptors (Watanabe et al., 1992).

Antimicrobial Applications

The antimicrobial potential of derivatives structurally related to the mentioned compound has been explored, with a focus on quinolone derivatives. These compounds, featuring variations of the piperazine ring, have shown significant antibacterial activity against both gram-positive and gram-negative bacteria, highlighting their potential in developing new antibacterial agents (Patel et al., 2007).

Antitumor Activity

Further research interest lies in the synthesis of derivatives for antitumor applications. A novel series of compounds, including those with the 1-[bi-(4-fluorophenyl)methyl]piperazine group, have exhibited promising inhibitory activity against tumor cells, particularly through the inhibition of CDC25B. This indicates a potential pathway for developing effective antitumor agents with structural bases similar to the compound (Ding et al., 2016).

properties

IUPAC Name

1-ethyl-3-[[4-(4-fluorophenyl)piperazin-1-yl]-(4-methylphenyl)methyl]-4-hydroxy-6-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30FN3O2/c1-4-30-19(3)17-23(31)24(26(30)32)25(20-7-5-18(2)6-8-20)29-15-13-28(14-16-29)22-11-9-21(27)10-12-22/h5-12,17,25,31H,4,13-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTKRMJXCYOAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)C)N3CCN(CC3)C4=CC=C(C=C4)F)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one

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